molecular formula C16H26N2S B14475967 N'-Benzyl-N,N-dibutylthiourea CAS No. 66030-30-6

N'-Benzyl-N,N-dibutylthiourea

Cat. No.: B14475967
CAS No.: 66030-30-6
M. Wt: 278.5 g/mol
InChI Key: QYVWYPQWSRKHNF-UHFFFAOYSA-N
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Description

N’-Benzyl-N,N-dibutylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction of Benzylamine with Carbon Disulfide: One common method involves the reaction of benzylamine with carbon disulfide in the presence of alumina.

    Reaction of Benzylamine and Benzyl Isothiocyanate: Another method involves the reaction of benzylamine with benzyl isothiocyanate.

Industrial Production Methods

Industrial production methods for N’-benzyl-N,N-dibutylthiourea often involve large-scale synthesis using the above-mentioned routes. The reactions are typically optimized for higher yields and purity, and the products are subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N’-Benzyl-N,N-dibutylthiourea can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions involve the conversion of the thiourea group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of N’-benzyl-N,N-dibutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzyl-N,N-dibutylthiourea is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

66030-30-6

Molecular Formula

C16H26N2S

Molecular Weight

278.5 g/mol

IUPAC Name

3-benzyl-1,1-dibutylthiourea

InChI

InChI=1S/C16H26N2S/c1-3-5-12-18(13-6-4-2)16(19)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3,(H,17,19)

InChI Key

QYVWYPQWSRKHNF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)NCC1=CC=CC=C1

Origin of Product

United States

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